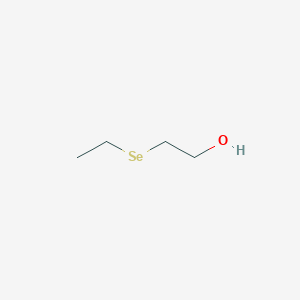
Ethanol, 2-(ethylseleno)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-(ethylseleno)- is an organic compound that belongs to the class of alcohols It is characterized by the presence of an ethylseleno group attached to the ethanol molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(ethylseleno)- typically involves the reaction of ethanol with ethylselenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: On an industrial scale, the production of Ethanol, 2-(ethylseleno)- may involve more advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions: Ethanol, 2-(ethylseleno)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoaldehydes or selenoacids.
Reduction: Reduction reactions can convert the compound into simpler selenoalcohols.
Substitution: The ethylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoaldehydes, while reduction may produce simpler selenoalcohols.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2-(ethylseleno)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex seleno compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Ethanol, 2-(ethylseleno)- involves its interaction with molecular targets such as enzymes and receptors. The ethylseleno group can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
Ethanol: The parent compound, which lacks the ethylseleno group.
Methanol, 2-(methylseleno)-: A similar compound with a methylseleno group instead of an ethylseleno group.
Propanol, 2-(propylseleno)-: Another similar compound with a propylseleno group.
Uniqueness: Ethanol, 2-(ethylseleno)- is unique due to the presence of the ethylseleno group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
115423-28-4 |
|---|---|
Molekularformel |
C4H10OSe |
Molekulargewicht |
153.09 g/mol |
IUPAC-Name |
2-ethylselanylethanol |
InChI |
InChI=1S/C4H10OSe/c1-2-6-4-3-5/h5H,2-4H2,1H3 |
InChI-Schlüssel |
KJCOYZSZINYEFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Se]CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


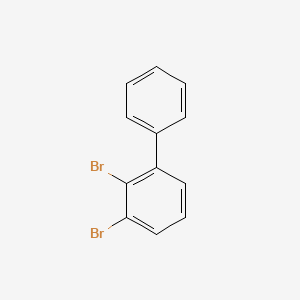
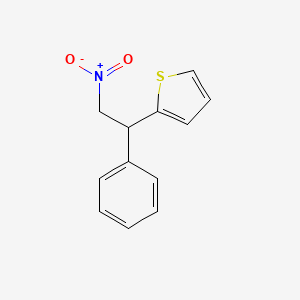
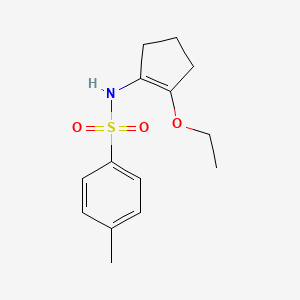

![Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol](/img/structure/B14310257.png)
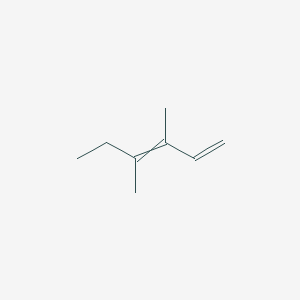


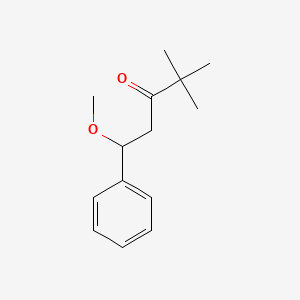
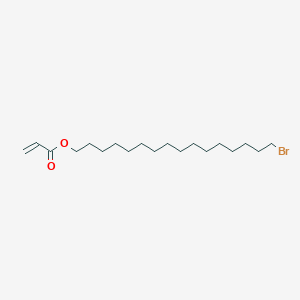
![1-Propanol, 3-[[4-nitro-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B14310295.png)
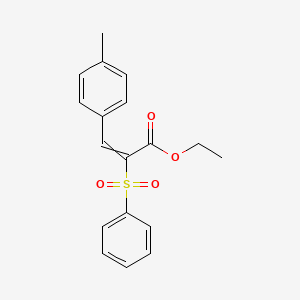
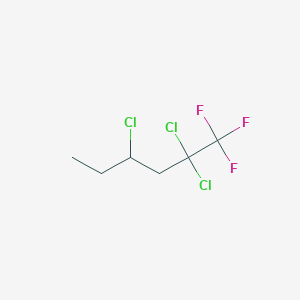
![6-[(4,5-Dihydro-1,3-thiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B14310309.png)
